molecular formula C27H36ClFN4O3S2 B2721185 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1321985-13-0

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride

Numéro de catalogue: B2721185
Numéro CAS: 1321985-13-0
Poids moléculaire: 583.18
Clé InChI: VLBFMZJWDISHIA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C27H36ClFN4O3S2 and its molecular weight is 583.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic molecule recognized for its potential therapeutic applications, particularly in the field of medicinal chemistry. Its structural features suggest it may interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

This compound belongs to the class of sulfonamide derivatives, characterized by a sulfamoyl group attached to a benzamide moiety, which is further substituted with a diethylamino ethyl group and a fluorobenzothiazole moiety. The molecular formula is C18H23ClFN3O2SC_{18}H_{23}ClFN_3O_2S, and it has a molecular weight of approximately 396.98 g/mol.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of benzothiazoles have been shown to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. A study demonstrated that thiazole-sulfonamide hybrids effectively inhibited bacterial growth, suggesting that our compound may also exhibit similar effects due to its structural components .

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
4-(N-cyclohexyl-N-methylsulfamoyl)-...Staphylococcus aureus64 µg/mL
...Escherichia coli1024 µg/mL
...Candida albicans64 µg/mL

Enzyme Inhibition

The mechanism of action for this compound likely involves the inhibition of specific enzymes or receptors. Similar sulfonamide derivatives have been identified as potent inhibitors of various enzymes implicated in disease processes, including those involved in bacterial metabolism and human diseases such as diabetes . For example, compounds in this class have shown efficacy in inhibiting aldose reductase (ALR2), which plays a role in diabetic complications .

Case Studies and Research Findings

  • Antibacterial Activity : A series of thiazole-sulfonamide compounds were synthesized and evaluated for their antibacterial properties. The studies revealed that certain derivatives exhibited strong inhibitory effects against multiple bacterial strains, indicating the potential for our compound to function similarly .
  • Diabetic Complications : In an experimental model, thiazole-sulfonamide derivatives were tested for their protective effects against diabetic cataracts. Results indicated that these compounds could reduce blood glucose levels and improve insulin sensitivity in treated subjects, suggesting that our compound may also possess similar beneficial effects in metabolic disorders .
  • Neuroprotective Effects : Some studies have indicated that benzothiazole derivatives can exhibit neuroprotective properties, potentially through their antioxidant activities. This suggests a broader therapeutic potential for our compound in neurodegenerative diseases .

Propriétés

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-[2-(diethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35FN4O3S2.ClH/c1-4-31(5-2)18-19-32(27-29-25-23(28)12-9-13-24(25)36-27)26(33)20-14-16-22(17-15-20)37(34,35)30(3)21-10-7-6-8-11-21;/h9,12-17,21H,4-8,10-11,18-19H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBFMZJWDISHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36ClFN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.